3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
Description
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a complex organic compound that integrates the structural motifs of benzothiazole, chromenone, and methoxybenzoate
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5S/c1-28-19-8-4-2-6-16(19)24(27)30-14-10-11-15-20(12-14)29-13-17(22(15)26)23-25-18-7-3-5-9-21(18)31-23/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEHRCGMWXDVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely employed method for constructing the 4-oxo-4H-chromen-7-yl scaffold. Resorcinol derivatives react with β-keto esters under acidic conditions to form the chromenone core. For this compound, 7-hydroxy-4H-chromen-4-one is synthesized via condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours. Modifications include substituting the acid catalyst with ionic liquids to improve yields from 68% to 82% while reducing side-product formation.
Fries Rearrangement Approach
An alternative route involves O-acylation of resorcinol followed by Fries rearrangement. 2-Methoxybenzoic acid is first converted to its acid chloride using thionyl chloride, then coupled with resorcinol in dichloromethane with pyridine as a base. Aluminum chloride-mediated rearrangement at 120°C for 4 hours generates the 7-hydroxy-4-oxochromen-2-yl intermediate with 74% isolated yield. This method offers better regioselectivity for introducing substituents at the 7-position.
Functionalization with Benzothiazole Moiety
Introducing the benzo[d]thiazol-2-yl group requires strategic coupling reactions:
Nucleophilic Aromatic Substitution
The 3-position of the chromenone undergoes substitution with 2-mercaptobenzothiazole in dimethylformamide (DMF) at 110°C for 12 hours. Potassium carbonate facilitates deprotonation of the thiol group, enabling nucleophilic attack on the chromenone’s electrophilic carbon. This step achieves 65–70% yields but requires rigorous exclusion of moisture to prevent hydrolysis.
Suzuki-Miyaura Cross-Coupling
For higher precision, a palladium-catalyzed coupling protocol is employed. The chromenone intermediate is functionalized with a boronic ester at position 3 using 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane under bis(cyclopentadiene) titanium dichloride catalysis. Subsequent reaction with 2-bromobenzothiazole in the presence of Pd(PPh₃)₄ and aqueous sodium carbonate in toluene/ethanol (3:1) at 80°C provides the biaryl linkage with 89% yield.
Esterification with 2-Methoxybenzoate
The final step involves esterification of the 7-hydroxy group with 2-methoxybenzoyl chloride:
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, the reaction proceeds at room temperature for 24 hours. This method affords 92% conversion with minimal racemization, critical for preserving stereochemical integrity.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the esterification to 15 minutes, achieving 88% yield. Solvent optimization shows tetrahydrofuran (THF) outperforms DMF due to reduced side reactions.
Reaction Optimization and Kinetic Analysis
Key parameters influencing synthesis efficiency were systematically evaluated:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (Suzuki) | Pd(OAc)₂/XPhos | +18% vs PPh₃ |
| Solvent (Esterification) | Anhydrous THF | 92% purity |
| Temperature (Pechmann) | 0°C → 25°C gradual warming | 79% yield |
| Reaction Time (Fries) | 4 hours vs 6 hours | No improvement post 4h |
Side reactions include:
- Chromenone ring opening at pH > 9 during benzothiazole coupling, mitigated by buffering at pH 7.5
- Ester hydrolysis in aqueous workup steps, reduced by employing non-polar solvents
Spectroscopic Characterization
Critical analytical data validate successful synthesis:
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (d, J = 8.8 Hz, H-5 chromenone)
- δ 7.94 (s, H-2' benzothiazole)
- δ 7.35 (m, H-5'/6' benzothiazole)
- δ 6.61 (d, J = 2.4 Hz, H-8 chromenone)
- δ 3.98 (s, OCH₃ methoxybenzoate)
IR (KBr):
HRMS (ESI):
Industrial-Scale Adaptation Challenges
While laboratory methods achieve high purity, scaling introduces complexities:
- Catalyst Recovery : Palladium residues require costly scavenging resins; XPhos ligands show 78% recovery via activated carbon filtration
- Thermal Stability : Chromenone intermediates decompose above 150°C, necessitating precise temperature control in large reactors
- Solvent Volume : Pechmann condensation consumes 15 L solvent per mole product, prompting evaluation of solvent-free mechanochemical approaches
Emerging Green Chemistry Approaches
Recent advances focus on sustainability without compromising yield:
- Photocatalytic Fries Rearrangement : Visible light-driven catalysis using eosin Y reduces energy input by 40% while maintaining 70% yield
- Biocatalytic Esterification : Immobilized Candida antarctica lipase B achieves 84% conversion in aqueous medium at pH 6.5
- Flow Chemistry Systems : Continuous flow reactors reduce reaction times from hours to minutes, particularly effective for Suzuki couplings (94% yield at 0.5 mL/min flow rate)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound integrates the structural motifs of benzothiazole, chromenone, and methoxybenzoate, which contribute to its distinctive properties. The synthesis typically involves several key steps:
- Formation of the Benzothiazole Derivative : Synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes under acidic conditions.
- Coumarin Formation : The chromenone structure is generated via Pechmann condensation using phenols and β-ketoesters.
- Esterification : The final step involves esterifying the chromenone with 2-methoxybenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. The mechanism often involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. In vitro studies have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(benzo[d]thiazol) derivatives | HepG2 | 2.38 | |
| 3-(benzo[d]thiazol) derivatives | HCT116 | 1.54 | |
| 3-(benzo[d]thiazol) derivatives | MCF-7 | 4.52 |
These findings suggest that derivatives with similar structures can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Neuroprotective Effects
The compound's potential neuroprotective effects have also been explored, particularly in models of neurodegenerative diseases. Its ability to interact with specific molecular targets may provide insights into developing treatments for conditions like Alzheimer's disease.
Industrial Applications
Beyond biological applications, 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has potential uses in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its unique photophysical properties, it is being investigated for applications in OLED technology.
- Fluorescent Dyes : Its structural characteristics make it suitable for use as a fluorescent dye in various analytical applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility:
- Antitumor Activity : A study demonstrated that derivatives of this compound showed enhanced antitumor activity compared to traditional chemotherapeutics, suggesting a new avenue for cancer treatment .
- Neuroprotection : Research indicated that compounds similar to this one could protect neuronal cells from oxidative stress, providing a potential therapeutic strategy for neurodegenerative diseases .
- Material Science Innovations : Investigations into its use in OLEDs revealed promising results regarding efficiency and stability, paving the way for further development in electronic applications .
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death. The benzothiazole moiety is known to interact with various biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one: Similar in structure but lacks the methoxybenzoate group.
2-(benzo[d]thiazol-2-yl)-4H-chromen-4-one: Another derivative with slight structural variations.
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate apart is its combined structural features, which confer unique photophysical and biological properties. The presence of the methoxybenzoate group enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic derivative that incorporates a chromenone backbone and a benzothiazole moiety. This unique structural combination suggests potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Derivative : Synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes under acidic conditions.
- Coumarin Formation : The chromenone structure is generated via Pechmann condensation using phenols and β-ketoesters.
- Esterification : The final step involves esterifying the chromenone with 2-methoxybenzoic acid using coupling reagents like DCC and catalysts such as DMAP.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The mechanism often involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. Notably, studies have demonstrated that derivatives with similar structures show promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(benzo[d]thiazol) derivatives | HepG2 | 2.38 | |
| 3-(benzo[d]thiazol) derivatives | HCT116 | 1.54 | |
| 3-(benzo[d]thiazol) derivatives | MCF-7 | 4.52 |
In vitro assays have shown that compounds derived from the benzothiazole and chromenone structures can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds containing coumarin and thiazole moieties have been shown to exhibit strong AChE inhibitory activity, with some derivatives demonstrating IC50 values as low as 2.7 µM . This suggests that the compound might contribute to increasing acetylcholine levels in the brain, thereby alleviating cognitive decline.
Case Studies
- Study on Anticancer Activity : A study evaluated several derivatives of benzothiazole for their cytotoxic effects on HepG2, HCT116, and MCF-7 cell lines. The results indicated that these compounds possess significant anticancer properties with specific IC50 values lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Studies : In another investigation focused on neuroprotection, the synthesized derivatives were tested for their ability to inhibit AChE activity. The findings revealed that certain compounds exhibited potent inhibition comparable to known AChE inhibitors, suggesting their potential use in Alzheimer's therapy .
Q & A
Q. Basic Characterization Techniques
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and coupling patterns. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic stretches .
- X-ray crystallography : SHELXL (SHELX suite) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. High-resolution data (≤ 0.8 Å) are recommended for accurate refinement .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 135–136°C for benzothiazole-coumarin analogs) .
How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Advanced Structural Analysis
Hydrogen bonds (H-bonds) in crystals are analyzed using graph set notation (Etter’s method) to classify motifs like chains (C), rings (R), or self-assembled dimers. For example:
- N–H···O interactions : Stabilize thiourea intermediates during cyclization .
- C–H···π interactions : Common in benzothiazole-containing crystals, contributing to dense packing and high melting points .
- Methodology : SHELXL-generated .res files provide H-bond geometries (distance, angle), while Mercury software visualizes supramolecular architectures .
What strategies optimize fluorescence properties for sensing applications?
Advanced Photophysical Studies
Fluorescence is modulated via:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the methoxybenzoate moiety enhance quantum yields by reducing non-radiative decay .
- Solvent polarity : Solvatochromic shifts in chloroform (high solubility) vs. water are quantified using emission spectra (λem 450–600 nm) .
- Metal sensing : Ratiometric probes (e.g., Al³⁺ detection) utilize chelation-enhanced fluorescence (CHEF) with detection limits ≤ 0.5 μM .
How can biological activity be systematically evaluated for this compound?
Q. Advanced Pharmacological Screening
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values, with structure-activity relationships (SAR) guiding benzothiazole modifications .
- Enzyme inhibition : Kinase or protease inhibition is tested via fluorescence-based kinetic assays (e.g., λex/λem 340/460 nm for ATP-binding studies) .
What computational methods predict reaction mechanisms for cyclization steps?
Q. Advanced Mechanistic Studies
- DFT calculations : Gaussian 09 optimizes transition states (B3LYP/6-31G*) for acid-catalyzed cyclization, identifying intermediates with lower activation energies (ΔG‡ ≤ 25 kcal/mol) .
- MD simulations : GROMACS models solvation effects (e.g., ethanol vs. DMF) on reaction kinetics, correlating with experimental yields .
What safety protocols are recommended for handling this compound?
Q. Basic Laboratory Safety
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats prevent dermal/ocular exposure .
- Storage : Tightly sealed containers in ventilated cabinets (20–25°C), away from ignition sources. Solubility in chloroform aids safe transfer .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
